N'-(2,5-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
CAS No.: 955775-32-3
Cat. No.: VC11891982
Molecular Formula: C23H29N3O2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955775-32-3 |
|---|---|
| Molecular Formula | C23H29N3O2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | N'-(2,5-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C23H29N3O2/c1-4-26-13-5-6-19-15-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-14-16(2)7-8-17(20)3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28) |
| Standard InChI Key | YRGUVQBMNOUPEX-UHFFFAOYSA-N |
| SMILES | CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C |
| Canonical SMILES | CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C |
Introduction
Molecular Features:
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Functional Groups: Amide groups (-CONH), aromatic rings (benzene and quinoline), and methyl substituents.
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Molecular Formula: C21H29N3O.
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Molecular Weight: Approximately 339.48 g/mol.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. General steps might include:
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Amide Bond Formation: A reaction between an amine (e.g., 2,5-dimethylaniline) and an acid chloride or activated carboxylic acid derivative.
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Quinoline Derivative Integration: The attachment of the tetrahydroquinoline moiety via an alkylation reaction using ethyl halides or related intermediates.
Experimental conditions such as solvent choice (e.g., ethanol or dichloromethane), temperature control, and catalysts (e.g., triethylamine or DMAP) are critical for optimizing yields.
Characterization Techniques
To confirm the structure and purity of the compound, the following analytical methods are typically employed:
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NMR Spectroscopy (¹H and ¹³C): Provides information on hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands (e.g., amide C=O stretch around 1650 cm⁻¹).
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Elemental Analysis: Verifies the stoichiometry of carbon, hydrogen, nitrogen, and oxygen.
Example Data Table:
| Technique | Observed Results |
|---|---|
| ¹H NMR | Peaks corresponding to aromatic protons (~7 ppm), aliphatic chains (~1–3 ppm). |
| ¹³C NMR | Signals for carbonyl carbons (~170 ppm), aromatic carbons (~120–140 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹), N-H bend (~3300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z = 339.48. |
Medicinal Chemistry
This compound may exhibit biological activity due to its amide functionality and aromatic systems:
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Drug Design: The tetrahydroquinoline moiety is known for its pharmacological properties such as anti-inflammatory or anticancer activity.
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Ligand for Enzymes: The amide groups can form hydrogen bonds with biological targets.
Material Science
The compound's structural rigidity and functional groups make it suitable for:
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Polymer Precursors: Used in creating advanced materials with specific mechanical or thermal properties.
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Optoelectronic Devices: Aromatic systems may contribute to electronic conductivity.
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